1,3,5-Benzenetricarbonyl trichloride

Catalog No.
S588778
CAS No.
4422-95-1
M.F
C9H3Cl3O3
M. Wt
265.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Benzenetricarbonyl trichloride

CAS Number

4422-95-1

Product Name

1,3,5-Benzenetricarbonyl trichloride

IUPAC Name

benzene-1,3,5-tricarbonyl chloride

Molecular Formula

C9H3Cl3O3

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H

InChI Key

UWCPYKQBIPYOLX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

Synonyms

1,3,5-benzene-tricarbonyl trichloride, 1,3,5-benzenetricarbonyl trichloride

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

The exact mass of the compound 1,3,5-Benzenetricarbonyl trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82328. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Benzenetricarbonyl trichloride (TMC, CAS: 4422-95-1), commonly known as trimesoyl chloride, is a highly reactive, trifunctional aromatic acyl halide primarily utilized as the organic-phase monomer in the synthesis of hyper-cross-linked polyamide thin-film composite (TFC) membranes. Featuring three highly electrophilic acyl chloride groups symmetrically positioned on a benzene ring, TMC exhibits exceptional reactivity toward primary and secondary amines (such as m-phenylenediamine or piperazine) at room temperature. Its high solubility in non-polar aliphatic solvents (e.g., hexane, heptane) combined with its rapid Schotten-Baumann reaction kinetics makes it the industry-standard cross-linker for interfacial polymerization, enabling the rapid formation of ultra-thin, defect-free 3D polymeric networks essential for reverse osmosis (RO) and nanofiltration (NF) applications[1].

Substituting TMC with its bifunctional analogs (such as isophthaloyl chloride or terephthaloyl chloride) or its hydrolyzed acid counterpart (trimesic acid) fundamentally alters processability and end-product performance. Bifunctional acid chlorides can only form linear or loosely cross-linked 2D polymer chains, which drastically reduces the structural integrity and salt rejection capabilities of the resulting polyamide layer [1]. Furthermore, attempting to use trimesic acid directly fails in standard interfacial polymerization workflows because the free carboxylic acid lacks the extreme electrophilic reactivity required for instantaneous room-temperature amidation and is practically insoluble in the non-polar organic solvents (like hexane) necessary to form the liquid-liquid interface [2]. Consequently, TMC is strictly required to achieve the dense 3D hyper-cross-linked networks and specific surface charge profiles demanded by commercial membrane manufacturing.

3D Network Formation and Salt Rejection Advantage over Bifunctional Analogs

The trifunctionality of TMC is critical for forming the dense 3D polyamide network required for high-performance reverse osmosis. Quantitative NMR analysis of thin-film composite membranes demonstrates that replacing trifunctional TMC with its difunctional analog, isophthaloyl chloride (IPC), results in a two-fold decrease in cross-linking density. This reduction in network tightness directly degrades membrane performance, causing a 30% increase in salt passage [1]. In standard RO membrane formulations, TMC-based polyamides routinely achieve >98% NaCl rejection, whereas linear polyamides derived from bifunctional analogs exhibit significantly lower and highly variable salt rejection rates [2].

Evidence DimensionCross-linking density and salt passage
Target Compound DataHigh cross-linking density; >98% NaCl rejection (standard TMC-MPD systems)
Comparator Or BaselineIsophthaloyl chloride (IPC)
Quantified Difference2x decrease in cross-linking density and 30% increase in salt passage when substituting TMC with IPC
ConditionsPolyamide active layer synthesized via interfacial polymerization

Procurement of TMC is mandatory for manufacturing RO membranes that meet commercial desalination standards, as bifunctional substitutes cannot achieve the required 3D network density.

Organic-Phase Solubility for Liquid-Liquid Interfacial Polymerization

Interfacial polymerization requires the acyl monomer to be dissolved in a non-polar organic phase (typically hexane or heptane at 0.05–0.15 w/v%) to react with an aqueous amine phase. TMC exhibits excellent solubility in these aliphatic hydrocarbons, enabling rapid diffusion to the interface [1]. In contrast, its fully hydrolyzed analog, trimesic acid (TMA), is highly polar and virtually insoluble in hexane, making it fundamentally incompatible with standard organic-phase formulations. Furthermore, the acyl chloride groups of TMC react instantaneously with amines at room temperature, whereas TMA requires high-temperature condensation or coupling agents to form amide bonds [2].

Evidence DimensionHexane solubility and room-temperature reactivity
Target Compound DataHighly soluble in hexane (0.05–0.15 w/v% typical use); instantaneous room-temperature amidation
Comparator Or BaselineTrimesic acid (TMA)
Quantified DifferenceComplete phase incompatibility (insoluble in hexane) and lack of spontaneous room-temperature reactivity for TMA
ConditionsStandard interfacial polymerization conditions (water/hexane interface, 25°C)

Buyers must select TMC over trimesic acid to ensure compatibility with standard industrial interfacial polymerization lines utilizing aliphatic hydrocarbon solvents.

Generation of Hydrophilic Surface Carboxyl Groups via Controlled Hydrolysis

During the extremely fast interfacial polymerization process, not all three acyl chloride groups of TMC react with the amine monomer. The unreacted acyl chlorides rapidly hydrolyze into carboxylic acid (-COOH) groups, which impart a critical negative charge and increased hydrophilicity to the membrane surface. Comparative studies between TMC and terephthaloyl chloride (TPC) in nanofiltration membrane fabrication show that TMC generates a higher density of these residual carboxylic groups. This structural feature lowers the water contact angle (e.g., 72° for TMC vs 80° for TPC in matched β-cyclodextrin systems) and significantly alters the Donnan exclusion profile, which is essential for tuning the rejection of specific multivalent ions [1].

Evidence DimensionWater contact angle (hydrophilicity) and carboxylic group generation
Target Compound DataWater contact angle of 72° (higher hydrophilicity due to 3rd unreacted acyl group hydrolysis)
Comparator Or BaselineTerephthaloyl chloride (TPC) (Water contact angle of 80°)
Quantified Difference8° lower contact angle for TMC-based membranes, indicating superior surface hydrophilicity
ConditionsInterfacial polymerization with tetra-amine and β-cyclodextrin on polysulfone support

The trifunctional nature of TMC not only cross-links but also inherently functionalizes the polymer surface, a dual-action benefit that bifunctional cross-linkers cannot replicate.

Reverse Osmosis (RO) Membrane Manufacturing

TMC is the indispensable organic-phase cross-linker for reacting with m-phenylenediamine (MPD) to form the hyper-cross-linked polyamide active layer in commercial seawater and brackish water desalination membranes, ensuring the >98% salt rejection required for industrial water purification [1].

Nanofiltration (NF) Membrane Synthesis

Utilized in interfacial polymerization reactions with piperazine (PIP) or specialized aliphatic amines to create negatively charged, highly permeable nanofiltration membranes tailored for the separation of multivalent ions, heavy metals, and micropollutants[2].

Covalent Organic Frameworks (COFs) and Dendrimer Synthesis

Serves as a highly reactive, rigid, C3-symmetric core building block for synthesizing star-shaped polymers, dendrimers, and specialized porous networks where precise 3D architectural control and high cross-linking density are required [3].

XLogP3

3.5

Melting Point

36.3 °C

UNII

5866PEO79W

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (41.98%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (48.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4422-95-1

Wikipedia

Trimesoyl chloride

General Manufacturing Information

1,3,5-Benzenetricarbonyl trichloride: ACTIVE

Dates

Last modified: 08-15-2023

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